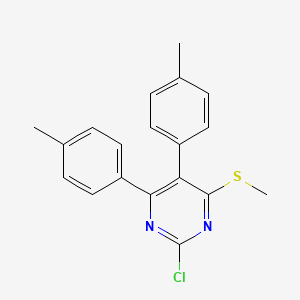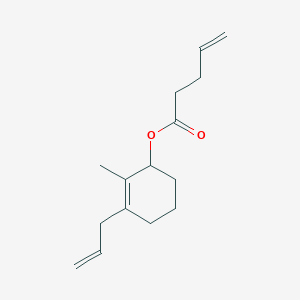phosphane CAS No. 874161-77-0](/img/structure/B12590092.png)
[3,5-Bis(tridecafluorohexyl)phenyl](diphenyl)phosphane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Bis(tridecafluorohexyl)phenylphosphane is a specialized organophosphorus compound known for its unique chemical structure and properties. This compound features a phosphane group bonded to a phenyl ring substituted with two tridecafluorohexyl groups at the 3 and 5 positions, along with two additional phenyl groups. The presence of the highly fluorinated alkyl chains imparts distinct characteristics, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis(tridecafluorohexyl)phenylphosphane typically involves the reaction of a phosphane precursor with a fluorinated aryl halide. One common method includes the use of diphenylphosphine and 3,5-bis(tridecafluorohexyl)iodobenzene under palladium-catalyzed coupling conditions. The reaction is carried out in an inert atmosphere, often using a solvent like toluene or THF, at elevated temperatures to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity. The scalability of the synthesis is crucial for its application in various industries, including electronics and materials science.
Chemical Reactions Analysis
Types of Reactions
3,5-Bis(tridecafluorohexyl)phenylphosphane undergoes several types of chemical reactions, including:
Oxidation: The phosphane group can be oxidized to form phosphine oxides.
Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.
Coordination: The phosphane can act as a ligand, coordinating with transition metals to form complexes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Substitution: Reagents like halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under controlled conditions.
Coordination: Transition metals like palladium, platinum, and rhodium are used in coordination reactions, often in the presence of solvents like dichloromethane or acetonitrile.
Major Products
Phosphine Oxides: Formed from oxidation reactions.
Substituted Phenyl Derivatives: Resulting from electrophilic aromatic substitution.
Metal Complexes: Formed through coordination with transition metals.
Scientific Research Applications
Chemistry
In chemistry, 3,5-Bis(tridecafluorohexyl)phenylphosphane is used as a ligand in catalysis, particularly in cross-coupling reactions. Its unique structure enhances the stability and reactivity of the catalytic complexes.
Biology
While its direct applications in biology are limited, the compound’s derivatives are explored for their potential in drug delivery systems due to their ability to form stable complexes with metal ions.
Medicine
Research is ongoing to explore its potential in medicinal chemistry, particularly in the design of novel therapeutic agents that leverage its unique chemical properties.
Industry
In the industrial sector, this compound is valuable in the development of advanced materials, including fluorinated polymers and coatings that exhibit exceptional chemical resistance and thermal stability.
Mechanism of Action
The mechanism by which 3,5-Bis(tridecafluorohexyl)phenylphosphane exerts its effects is primarily through its ability to coordinate with metal ions. The phosphane group acts as a donor, forming stable complexes that can facilitate various chemical transformations. The highly fluorinated alkyl chains contribute to the compound’s hydrophobicity and chemical resistance, enhancing its performance in demanding environments.
Comparison with Similar Compounds
Similar Compounds
Triphenylphosphine: A widely used phosphane ligand in catalysis.
Tris(pentafluorophenyl)phosphine: Known for its electron-withdrawing properties.
Bis(diphenylphosphino)ethane: A bidentate ligand used in coordination chemistry.
Uniqueness
3,5-Bis(tridecafluorohexyl)phenylphosphane stands out due to the presence of the long fluorinated alkyl chains, which impart unique properties such as enhanced hydrophobicity, chemical resistance, and thermal stability. These characteristics make it particularly valuable in applications where traditional phosphane ligands may not perform as effectively.
Properties
CAS No. |
874161-77-0 |
|---|---|
Molecular Formula |
C30H13F26P |
Molecular Weight |
898.4 g/mol |
IUPAC Name |
[3,5-bis(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)phenyl]-diphenylphosphane |
InChI |
InChI=1S/C30H13F26P/c31-19(32,21(35,36)23(39,40)25(43,44)27(47,48)29(51,52)53)14-11-15(13-18(12-14)57(16-7-3-1-4-8-16)17-9-5-2-6-10-17)20(33,34)22(37,38)24(41,42)26(45,46)28(49,50)30(54,55)56/h1-13H |
InChI Key |
LAJPIHIBMSONQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC(=CC(=C3)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(1S,2R,4R)-7-azabicyclo[2.2.1]heptan-2-yl]indolizine-6-carboxamide](/img/structure/B12590012.png)
![1-Azabicyclo[2.2.2]octane, 2-(5-isoxazolylethynyl)-](/img/structure/B12590016.png)


![4-{2-[2-(2-Formylhydrazinyl)phenyl]ethyl}-1-heptylpyridin-1-ium iodide](/img/structure/B12590040.png)

![Acetamide, 2-chloro-N-[4-(3-methyl-3-phenylcyclobutyl)-2-thiazolyl]-](/img/structure/B12590056.png)
![1,2-Ethanediamine, N-(diphenylmethyl)-N'-[2-(2-methoxyphenyl)ethyl]-](/img/structure/B12590064.png)
![5-(4-{[tert-Butyl(dimethyl)silyl]oxy}butan-2-yl)-1,3-oxazole](/img/structure/B12590066.png)


![6-[(4-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12590081.png)
![1-Hexyl-2-[(4-methoxyphenyl)sulfanyl]-4,5-dimethylbenzene](/img/structure/B12590086.png)

